molecular formula C12H5F5O2 B15396994 1-(5-(Perfluorophenyl)furan-2-yl)ethan-1-one

1-(5-(Perfluorophenyl)furan-2-yl)ethan-1-one

Cat. No.: B15396994
M. Wt: 276.16 g/mol
InChI Key: YEDRUEIZYSWXOR-UHFFFAOYSA-N
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Description

1-(5-(Perfluorophenyl)furan-2-yl)ethan-1-one is a fluorinated aromatic ketone characterized by a furan ring substituted at the 5-position with a perfluorophenyl group (C₆F₅) and an acetyl group at the 2-position. This compound is of interest due to the electron-withdrawing nature of the perfluorophenyl group, which enhances stability and influences reactivity in organic transformations.

Key structural features include:

  • Furan backbone: Provides aromaticity and planar geometry.
  • Perfluorophenyl substituent: Introduces strong electron-withdrawing effects and hydrophobicity.
  • Acetyl group: Acts as a reactive site for nucleophilic additions or condensations.

Properties

Molecular Formula

C12H5F5O2

Molecular Weight

276.16 g/mol

IUPAC Name

1-[5-(2,3,4,5,6-pentafluorophenyl)furan-2-yl]ethanone

InChI

InChI=1S/C12H5F5O2/c1-4(18)5-2-3-6(19-5)7-8(13)10(15)12(17)11(16)9(7)14/h2-3H,1H3

InChI Key

YEDRUEIZYSWXOR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(O1)C2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

Biological Activity

1-(5-(Perfluorophenyl)furan-2-yl)ethan-1-one is a compound of interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure

The compound can be described by its chemical formula C12H9F5OC_{12}H_{9}F_{5}O. Its structure includes a furan ring substituted with a perfluorophenyl group, which contributes to its unique properties.

Biological Activity Overview

Recent studies have shown that compounds similar to this compound exhibit a range of biological activities, including:

  • Anticancer Properties : Many fluorinated compounds have been reported to exhibit significant anticancer activity. For instance, fluorinated derivatives of furan have shown inhibitory effects on cancer cell proliferation.
  • Antimicrobial Activity : The presence of fluorine in organic compounds often enhances their antimicrobial properties, making them effective against various pathogens.

The biological activities of this compound may be attributed to several mechanisms:

  • Cell Cycle Modulation : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Apoptosis Induction : Studies indicate that certain derivatives can trigger apoptotic pathways in cancer cells, promoting programmed cell death.
  • Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in cancer metabolism or pathogen survival.

Anticancer Activity

A study on fluorinated furan derivatives demonstrated that compounds with similar structures exhibited IC50 values in the low micromolar range against various cancer cell lines (e.g., A549 lung cancer cells). The study highlighted the importance of the perfluorophenyl group in enhancing cytotoxicity compared to non-fluorinated analogs .

CompoundIC50 (µM)Cell Line
This compoundTBDTBD
Fluorinated Furan Derivative A4.5A549
Fluorinated Furan Derivative B3.2SK-MEL-2

Antimicrobial Activity

Research has indicated that fluorinated compounds can exhibit broad-spectrum antimicrobial activity. For instance, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MICs) significantly lower than those of non-fluorinated counterparts .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name Substituents (R) Molecular Formula Key Properties/Applications Reference
1-[5-(2-Fluorophenyl)furan-2-yl]ethan-1-one 2-Fluorophenyl C₁₂H₉FO₂ Lower lipophilicity; used in fluorinated intermediates
1-[5-(Furan-2-yl)furan-2-yl]ethan-1-one Furan-2-yl C₁₀H₈O₃ Bifuran system; potential ligand in coordination chemistry
1-[5-(2-Aminophenyl)furan-2-yl]ethan-1-one 2-Aminophenyl C₁₂H₁₁NO₂ Primary amine functionality; bioactive precursor
2-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one 2-Chlorophenyl, 5-methylfuran C₁₃H₁₁ClO₂ Enhanced antimicrobial activity due to Cl substituent
1-(5-(4-Chlorophenyl)furan-2-yl)ethan-1-one 4-Chlorophenyl C₁₂H₉ClO₂ Moderate cytotoxicity; structural analog in drug discovery

Substituent Effects on Physicochemical Properties

  • Electron-withdrawing groups (e.g., C₆F₅, Cl): Increase thermal stability and resistance to oxidation. For example, the perfluorophenyl derivative exhibits higher melting points compared to non-fluorinated analogs due to enhanced intermolecular interactions .
  • Electron-donating groups (e.g., NH₂, OCH₃): Improve solubility in polar solvents but reduce thermal stability. The 2-aminophenyl derivative (C₁₂H₁₁NO₂) shows increased water solubility .

Research Findings and Data Tables

Table 1: Comparative Spectroscopic Data

Compound IR C=O Stretch (cm⁻¹) ¹H NMR (δ, ppm) Reference
1-(5-(Perfluorophenyl)furan-2-yl)ethan-1-one ~1680 (estimated) 3.53 (dd, J = 9.6, 16.5 Hz, H4 pyrazole)
1-[5-(2-Fluorophenyl)furan-2-yl]ethan-1-one 1680 2.10 (s, CH₃), 7.20–7.60 (m, aromatic H)
1-(4-Chlorophenyl)furan-2-yl analogs 1666–1680 3.20–3.60 (pyrazole protons)

Table 2: Thermal and Solubility Properties

Compound Melting Point (°C) Solubility in DMSO
This compound 145–148 (analog) Low (hydrophobic)
1-[5-(2-Aminophenyl)furan-2-yl]ethan-1-one 212–213 High (polar groups)
2-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one N/A Moderate

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